tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
Description
Properties
Molecular Formula |
C19H40O3Si2 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1 |
InChI Key |
LRQWJKNIKNMHNG-LZQZEXGQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Epoxycyclohexenone Synthesis
The bicyclic core derives from epoxidation of 6-methylcyclohexenone followed by acid-catalyzed ring closure. Source demonstrates that treatment of cyclohexenone derivatives with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at −20°C yields the corresponding epoxide in 85–92% yield. For the methyl-substituted variant, SnCl4-mediated epoxide ring-opening induces bicyclization, forming the 7-oxabicyclo[4.1.0]heptane system.
Chiral Diol Preparation
Enantioselective reduction of α,β-unsaturated ketones provides the diol precursor. As reported in, asymmetric transfer hydrogenation using (R,R)-Noyori-I catalyst (5 mol%) in a CH2Cl2/H2O biphasic system achieves 92% enantiomeric excess (ee) for analogous cyclohexenone derivatives.
Stepwise Synthesis and Optimization
Bicyclic Core Assembly
- Epoxidation : 6-Methylcyclohexenone (10 mmol) reacts with mCPBA (1.2 equiv) in CH2Cl2 at −20°C for 6 h.
- Ring-opening cyclization : The epoxide (8.5 mmol) is treated with SnCl4 (1.1 equiv) in dry CH2Cl2 at 0°C, stirring for 2 h.
- Workup : Quenching with saturated NaHCO3, extraction with EtOAc, and silica gel chromatography (hexane/EtOAc 4:1) yield the bicyclic alcohol (72% over two steps).
Key Data :
| Parameter | Value |
|---|---|
| Epoxidation Yield | 89% |
| Cyclization Yield | 81% |
| ee | 92% (via CHPLC) |
Sequential Silylation
The vicinal diol undergoes stepwise protection using tert-butyldimethylsilyl triflate (TBSOTf):
Step 1 : Primary hydroxyl protection
- Diol (5 mmol), TBSOTf (1.1 equiv), 2,6-lutidine (2.5 equiv) in CH2Cl2, 0°C → RT, 4 h → 93% mono-TBS ether.
Step 2 : Secondary hydroxyl protection
- Mono-silylated intermediate (4.6 mmol), TBSCl (1.05 equiv), imidazole (3 equiv) in DMF, RT, 12 h → 88% bis-TBS ether.
Stereochemical Integrity : X-ray analysis of analogous compounds confirms retention of configuration during silylation.
Alternative Methodologies and Comparative Analysis
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution (e.g., Pseudomonas cepacia lipase) of the meso-diol precursor provides enantiomeric excess >98%, though with lower throughput (max 50% yield).
Diels-Alder Approach
Thermal [4+2] cycloaddition between furan derivatives and methylvinyl ketone constructs the oxabicyclo skeleton in 68% yield, but with poor stereocontrol (dr 1.5:1).
Method Comparison :
| Method | Yield | ee (%) | Scalability |
|---|---|---|---|
| Epoxide Cyclization | 72% | 92 | Industrial |
| Enzymatic | 50% | 98 | Lab-scale |
| Diels-Alder | 68% | <50 | Limited |
Characterization and Analytical Data
Spectroscopic Profiles
Chromatographic Validation
HPLC analysis on Chiralpak AD-H column (hexane/i-PrOH 95:5, 1 mL/min) shows baseline separation of enantiomers (tR 12.7 min vs. 14.3 min), confirming 92% ee.
Applications and Derivative Synthesis
The dual TBS protection enables selective deprotection for downstream functionalization:
- HF·Py cleaves both silyl groups quantitatively in 2 h.
- TBAF selectively removes the less hindered TBS ether at C-3 (93% yield).
Notable derivatives include:
Chemical Reactions Analysis
Silyl Ether Protecting Group Chemistry
The TBS ether groups serve as robust protecting agents for hydroxyl functionalities, enabling selective reactions at other sites.
Key Reactions:
-
Introduction of TBS Groups:
The compound’s synthesis involves silylation of hydroxyl groups using TBSCl in the presence of imidazole or triethylamine. For example, analogous reactions in diol systems achieve 67–90% yields under DMF or dichloromethane solvents at 0–25°C . -
Deprotection:
Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) cleave TBS ethers quantitatively. For instance, TBAF-mediated deprotection of related silyl ethers proceeds in THF at room temperature with >80% efficiency .
Stability:
TBS ethers resist hydrolysis under acidic and basic conditions (pH 1–12) but are labile to fluoride ions .
Oxabicyclo[4.1.0]heptane Ring-Opening Reactions
The strained 7-oxabicyclo system undergoes regioselective ring-opening under controlled conditions.
Acid-Catalyzed Ring-Opening:
Treatment with p-toluenesulfonic acid (p-TsOH) in aqueous THF cleaves the epoxide-like ring, forming diols. For example, similar oxabicyclo systems yield trans-dihydroxy products with >90% stereochemical retention .
Nucleophilic Attack:
Strong nucleophiles (e.g., Grignard reagents) open the bicyclic system at the less hindered carbon. Steric effects from the methyl and TBS groups direct attack to the C1 or C3 positions, as observed in analogous systems .
Stereospecific Transformations
The (1S,3R,6R) configuration governs reaction outcomes, particularly in asymmetric synthesis.
Chiral Retention in Reactions:
-
Epoxidation:
Sharpless asymmetric dihydroxylation of α-terpinene derivatives (e.g., AD-mix-β) achieves up to 73% enantiomeric excess (ee) for diol intermediates, preserving stereochemistry . -
Alkylation:
Reaction of deprotected alcohols with α-bromo-o-xylene proceeds with 88% yield and retained chirality, as confirmed by chiral HPLC .
Steric Effects on Reactivity
The bulky tert-butyl groups impose significant steric hindrance, modulating reaction pathways.
Comparative Reaction Data
Experimental conditions and yields for key transformations:
Kinetic and Mechanistic Insights
Scientific Research Applications
tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane involves its interaction with molecular targets through its functional groups. The silyl ether moiety can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring system can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
The structural and functional nuances of the target compound and its analogues highlight their versatility in organic synthesis. The TBS-protected bicyclic system offers a balance of stability and reactivity, making it ideal for multi-step syntheses requiring orthogonal protection strategies. Future research should explore:
Catalytic Applications : Leveraging bicyclic frameworks in asymmetric catalysis .
Biological Screening : Evaluating bioactivity against targets like proteases or kinases .
Material Science : Utilizing silyl-protected bicyclics in polymer or dendrimer synthesis .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via silyl etherification, often using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions with a base like triethylamine. Ionic liquids (e.g., in biphasic systems) can enhance reaction efficiency by stabilizing intermediates and improving selectivity . Purification typically involves column chromatography or recrystallization, with yields influenced by steric hindrance from the bicyclic framework. For example, Sonogashira coupling yields ~85% under optimized conditions, while Suzuki coupling achieves ~78% due to functional group compatibility .
Q. How can researchers verify stereochemical integrity during synthesis?
Stereochemical confirmation requires chiral HPLC or NMR analysis (e.g., NOESY for spatial proximity of substituents). X-ray crystallography is definitive but requires high-purity crystals. Computational methods (DFT or MD simulations) can predict preferred conformations and validate experimental data .
Q. What purification strategies mitigate challenges posed by the compound’s hydrophobicity?
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separate hydrophobic byproducts. Alternatively, silica gel chromatography using hexane/ethyl acetate (highly nonpolar gradients) minimizes co-elution of silyl-protected intermediates .
Advanced Research Questions
Q. How does the bicyclo[4.1.0]heptane scaffold influence reactivity in cross-coupling reactions?
The strained oxabicyclic framework increases electrophilicity at the 3-position oxygen, enhancing nucleophilic substitution. However, steric bulk from tert-butyl groups may slow reaction kinetics. Kinetic studies (e.g., monitoring via in situ IR) reveal that Pd-catalyzed couplings require longer reaction times (24–48 hrs) compared to less hindered analogs .
Q. What mechanistic insights explain contradictions in catalytic efficiency across similar silyl ethers?
Discrepancies in catalytic yields (e.g., Sonogashira vs. Suzuki) arise from electronic effects. The TBDMS group’s electron-donating nature stabilizes oxidative addition intermediates in Sonogashira reactions but may deactivate palladium catalysts in Suzuki couplings. DFT studies show higher activation barriers for Suzuki pathways due to unfavorable orbital overlap .
Q. How can computational modeling predict deprotection kinetics under acidic or fluoride conditions?
MD simulations with explicit solvent models (e.g., water/THF mixtures) quantify fluoride ion accessibility to the silyl ether. The tert-butyl group’s steric shield slows hydrolysis, requiring stronger acids (e.g., TBAF in THF) for efficient deprotection. Transition state analysis identifies rate-limiting steps, aiding in reagent selection .
Q. What strategies resolve discrepancies in biological activity data for structural analogs?
Activity variations (e.g., IC50 differences in enzyme inhibition) often stem from stereochemical mismatches or solvent effects on binding. Free-energy perturbation (FEP) calculations can correlate molecular dynamics with experimental IC50 values. For example, analogs with axial vs. equatorial substituent orientations show 10-fold differences in LpxC inhibition .
Methodological Considerations
Q. How should researchers design stability studies for long-term storage?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products. Silyl ethers are prone to hydrolysis, so storage under argon at −20°C in anhydrous DMF or DMSO is recommended .
Q. What analytical techniques quantify trace impurities in final products?
LC-MS with electrospray ionization (ESI) detects sub-ppm impurities. High-resolution mass spectrometry (HRMS) differentiates isobaric species, while ¹H-¹³C HSQC NMR maps impurity structures .
Q. How do solvent polarity and temperature affect crystallization of this compound?
Phase diagrams constructed via turbidity measurements guide solvent selection. Ethanol/water mixtures (70:30 v/v) at 4°C yield monoclinic crystals suitable for XRD. Polar solvents reduce nucleation rates, favoring larger crystal growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
